Thiethylperazine maleate
CAS No.: 1179-69-7
Cat. No.: VC0545196
Molecular Formula: C30H37N3O8S2
Molecular Weight: 631.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1179-69-7 |
---|---|
Molecular Formula | C30H37N3O8S2 |
Molecular Weight | 631.8 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
Standard InChI | InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Standard InChI Key | RVBRTNPNFYFDMZ-LVEZLNDCSA-N |
Isomeric SMILES | CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES | CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance | Solid powder |
Boiling Point | 227 °C @ 0.01 mm Hg |
Colorform | Crystals from acetone |
Melting Point | 62-64 °C Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/ Crystals from ethanol; MP: 139 °C /Dimalate/ 62 - 64 °C |
Chemical Structure and Physicochemical Properties
Thiethylperazine maleate (CAS 1179-69-7) is a salt formed by the reaction of thiethylperazine, a phenothiazine derivative, with maleic acid. The molecular formula is , yielding a molar mass of 631.76 g/mol . The structure features a phenothiazine core substituted with a thioethyl group at position 2 and a piperazine-propyl side chain at position 10 (Figure 1) . Maleic acid contributes to the compound’s crystallinity and solubility profile, with a water solubility of 0.00487 mg/mL and a logP of 5.12, indicating moderate lipophilicity .
Table 1: Physicochemical Properties of Thiethylperazine Maleate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 631.76 g/mol | |
logP | 5.12 | |
Water Solubility | 0.00487 mg/mL | |
Protein Binding | 60% | |
Melting Point | Not reported | — |
The compound’s stability is influenced by its two maleate counterions, which form hydrogen bonds with the tertiary amine groups of the thiethylperazine molecule. This configuration enhances its shelf life compared to non-salt forms .
Pharmacological Profile and Mechanism of Action
Receptor Affinity and Dopaminergic Antagonism
Thiethylperazine maleate exhibits broad receptor activity, primarily antagonizing dopamine D2 receptors () with high potency. In vitro studies demonstrate a threefold greater affinity for compared to chlorpromazine, a benchmark antipsychotic . This activity underpins its antiemetic and antipsychotic effects, as dopamine receptor blockade in the chemoreceptor trigger zone (CTZ) and mesolimbic pathways inhibits vomiting and psychosis, respectively .
Additionally, the compound antagonizes serotonin 5-HT/5-HT, muscarinic acetylcholine (mAChR), histamine H, and α-adrenergic receptors . These off-target effects contribute to side effects such as sedation and orthostatic hypotension but may also enhance efficacy in certain clinical contexts.
Table 2: Receptor Affinity Profile
Receptor | Affinity (Relative to Chlorpromazine) | Clinical Implication |
---|---|---|
Dopamine D2 | 3× | Antiemetic, antipsychotic |
5-HT | Moderate | Potential mood modulation |
mAChR | Low | Anticholinergic effects |
H | Moderate | Sedation |
Pharmacokinetics
Thiethylperazine maleate is administered orally or intramuscularly, with a bioavailability of approximately 60% due to first-pass metabolism . Peak plasma concentrations occur within 2–4 hours, and the drug distributes widely, crossing the blood-brain barrier. Metabolism occurs via hepatic CYP450 enzymes, yielding inactive metabolites excreted renally .
Clinical Applications
Antipsychotic Efficacy
Contrary to historical assumptions, thiethylperazine maleate demonstrates antipsychotic activity. A double-blind study in schizophrenia patients (n=45) found it reduced Positive and Negative Syndrome Scale (PANSS) scores by 32% at 12 weeks, comparable to chlorpromazine . Its efficacy correlates with elevated prolactin levels and striatal dopamine metabolite concentrations, confirming central D2 blockade .
Parameter | Thiethylperazine Maleate | Chlorpromazine |
---|---|---|
PANSS Reduction | 32% | 29% |
Prolactin Increase | 45 ng/mL | 38 ng/mL |
Response Rate | 68% | 63% |
Research Advancements and Future Directions
Analytical Methods
A high-performance liquid chromatography (HPLC) method using thiethylperazine maleate as an internal standard enables simultaneous quantification of perphenazine and its metabolites in serum, achieving a precision of 6.5% intraassay variability . This advancement supports personalized dosing in psychiatry.
Neuroleptic Malignant Syndrome (NMS)
Case reports link thiethylperazine maleate to NMS, a life-threatening condition marked by hyperthermia and rigidity. Vigilance is required when administering the drug to patients with CNS disorders .
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